Cas no 2757874-09-0 (3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine)

3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine Chemical and Physical Properties
Names and Identifiers
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- EN300-28317824
- 2757874-09-0
- 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine
- 3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine
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- Inchi: 1S/C9H14N4/c1-2-11-9-12-8(6-13(9)3-1)7-4-10-5-7/h6-7,10H,1-5H2,(H,11,12)
- InChI Key: VMNPSDSKGWTHRO-UHFFFAOYSA-N
- SMILES: N1CC(C2=CN3C(NCCC3)=N2)C1
Computed Properties
- Exact Mass: 178.121846464g/mol
- Monoisotopic Mass: 178.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.9Ų
- XLogP3: -0.2
3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28317824-1.0g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine |
2757874-09-0 | 95.0% | 1.0g |
$1785.0 | 2025-03-19 | |
Enamine | EN300-28317824-5.0g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine |
2757874-09-0 | 95.0% | 5.0g |
$5179.0 | 2025-03-19 | |
Enamine | EN300-28317824-0.1g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine |
2757874-09-0 | 95.0% | 0.1g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28317824-0.5g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine |
2757874-09-0 | 95.0% | 0.5g |
$1714.0 | 2025-03-19 | |
Enamine | EN300-28317824-1g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine |
2757874-09-0 | 1g |
$1785.0 | 2023-09-07 | ||
Enamine | EN300-28317824-10g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine |
2757874-09-0 | 10g |
$7681.0 | 2023-09-07 | ||
Enamine | EN300-28317824-0.05g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine |
2757874-09-0 | 95.0% | 0.05g |
$1500.0 | 2025-03-19 | |
Enamine | EN300-28317824-0.25g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine |
2757874-09-0 | 95.0% | 0.25g |
$1642.0 | 2025-03-19 | |
Enamine | EN300-28317824-10.0g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine |
2757874-09-0 | 95.0% | 10.0g |
$7681.0 | 2025-03-19 | |
Enamine | EN300-28317824-2.5g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine |
2757874-09-0 | 95.0% | 2.5g |
$3501.0 | 2025-03-19 |
3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine Related Literature
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Additional information on 3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine: A Comprehensive Overview
The compound with CAS No. 2757874-09-0, known as 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an azetidine ring with an imidazo[1,2-a]pyrimidine moiety. The imidazo[1,2-a]pyrimidine core is a heterocyclic aromatic system that has been extensively studied due to its potential in drug discovery and material science.
Recent studies have highlighted the antimicrobial properties of this compound. Researchers have found that the imidazo[1,2-a]pyrimidine moiety plays a crucial role in enhancing the compound's ability to inhibit bacterial growth. This finding has opened new avenues for exploring its applications in the development of novel antibiotics. Furthermore, the azetidine ring contributes to the molecule's flexibility and stability, making it an ideal candidate for further structural modifications.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of the product. This method not only enhances efficiency but also aligns with green chemistry principles by reducing reaction time and solvent usage.
From a pharmacological perspective, 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine has shown promising results in preclinical studies. It exhibits selective activity against certain cancer cell lines due to its ability to modulate key signaling pathways. The compound's selective cytotoxicity makes it a potential candidate for targeted cancer therapy. Additionally, its ability to inhibit enzyme activity associated with neurodegenerative diseases has been reported in recent studies.
The structural versatility of this compound allows for extensive modification to optimize its pharmacokinetic properties. Researchers have explored various substituents on the imidazo[1,2-a]pyrimidine ring to enhance solubility and bioavailability. These modifications have led to compounds with improved oral absorption and reduced toxicity profiles.
In conclusion, 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine represents a significant advancement in heterocyclic chemistry. Its unique structure and diverse biological activities position it as a valuable tool in drug discovery and development. As research continues to uncover its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs across various therapeutic areas.
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